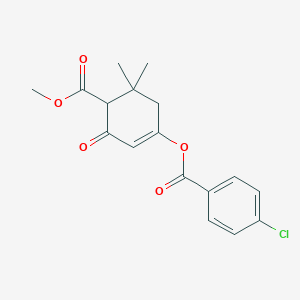![molecular formula C28H34N2 B296128 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B296128.png)
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole, also known as BDJC, is a novel compound that has gained significant attention in the field of medicinal chemistry. BDJC is a heterocyclic compound that belongs to the class of diazepino-carbazoles. The unique structural features of BDJC make it a potent candidate for various therapeutic applications, including cancer and neurological disorders.
作用機序
The mechanism of action of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole is not fully understood. However, studies suggest that it acts by inhibiting the activity of protein kinases, which play a critical role in cell proliferation and survival. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole can induce G2/M cell cycle arrest, leading to cell death. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to inhibit the growth of cancer cells by inducing autophagy, a process by which cells break down and recycle their own components. Additionally, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to modulate the expression of various genes involved in cancer progression and metastasis.
実験室実験の利点と制限
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has several advantages as a research tool. It exhibits potent anticancer activity and has a unique structural scaffold that can be modified to enhance its therapeutic potential. However, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole also has limitations. Its synthesis is complex and requires multiple steps, making it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole. One of the primary areas of interest is its potential as a therapeutic agent for cancer and neurological disorders. Researchers are also exploring the use of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole as a molecular probe to study the activity of protein kinases and other cellular signaling pathways. Additionally, modifications of the 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole scaffold may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole is a novel compound with significant potential for various scientific research applications. Its unique structural features and potent anticancer activity make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole involves a multi-step process that includes cyclization, reduction, and alkylation reactions. The initial step involves the cyclization of 3-bromoaniline with cyclohexanone to form 11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole-2-carboxylic acid. This intermediate is then reduced to the corresponding alcohol, which is further alkylated with benzyl bromide to form 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole.
科学的研究の応用
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has shown promising results in various scientific research applications. One of the primary areas of interest is its anticancer potential. Studies have shown that 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to induce apoptosis and inhibit angiogenesis, making it a potential candidate for cancer therapy.
特性
分子式 |
C28H34N2 |
|---|---|
分子量 |
398.6 g/mol |
IUPAC名 |
6-benzyl-14-cyclohexyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene |
InChI |
InChI=1S/C28H34N2/c1-3-9-21(10-4-1)20-29-17-8-18-30-26-16-15-23(22-11-5-2-6-12-22)19-25(26)24-13-7-14-27(29)28(24)30/h1,3-4,9-10,15-16,19,22,27H,2,5-8,11-14,17-18,20H2 |
InChIキー |
BOMULZWGJODZMX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCCN(C5C4=C3CCC5)CC6=CC=CC=C6 |
正規SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCCN(C5C4=C3CCC5)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)

![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)